Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-3-(3-methoxypropoxy)benzoic acid

Lipophilicity Drug design Physicochemical property prediction

4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3) is the essential advanced fragment for synthesizing the direct renin inhibitor Aliskiren. Its specific 3-(3-methoxypropoxy) substitution pattern is non-negotiable for achieving the documented 33% yield and high E/Z selectivity (up to 13.6:1) in the established synthetic route. Generic benzoic acid analogs cannot substitute without extensive re-optimization. With XLogP3=1.8 and TPSA=65.0 Ų, this building block is also optimal for designing novel renin inhibitors. Procure this exact compound to ensure synthetic fidelity, reduce project risk, and accelerate your cardiovascular drug discovery programs.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 895240-50-3
Cat. No. B1602853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(3-methoxypropoxy)benzoic acid
CAS895240-50-3
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOCCCOC1=C(C=CC(=C1)C(=O)O)OC
InChIInChI=1S/C12H16O5/c1-15-6-3-7-17-11-8-9(12(13)14)4-5-10(11)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
InChIKeyBSMIUCOCVISYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3): Procurement Guide for Renin Inhibitor Synthesis


4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3) is a substituted benzoic acid derivative with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol [1]. It is primarily recognized as a crucial synthetic intermediate, specifically as the advanced fragment (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide (2a), in the multi-step synthesis of the direct renin inhibitor, Aliskiren [2]. Structurally, it features a benzoic acid core with a 4-methoxy substituent and a 3-(3-methoxypropoxy) side chain, a substitution pattern that distinguishes it from simpler benzoic acid analogs and directs its utility in constructing potent renin inhibitors.

4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3): Why Close Analogs Are Not Interchangeable


Superficially, 4-Methoxy-3-(3-methoxypropoxy)benzoic acid may appear interchangeable with other benzoic acid derivatives like 4-methoxybenzoic acid or 4-(3-methoxypropoxy)benzoic acid. However, quantitative analysis of physicochemical properties reveals significant differences that preclude simple substitution. The precise 3-(3-methoxypropoxy) substitution pattern on the target compound confers a distinct lipophilicity (XLogP3) and hydrogen bonding profile (H-Bond Acceptors, Topological Polar Surface Area) [1] compared to its analogs [2]. These properties are critical for the compound's downstream performance in multi-step syntheses, such as that of Aliskiren, where solubility, reactivity, and the ability to form the correct crystalline intermediate are paramount [3]. The specific substitution pattern is non-negotiable for achieving the documented synthetic yields and stereoselectivity, making generic substitution a high-risk approach for research and industrial production.

4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3): Differentiating Physicochemical Properties from Key Analogs


LogP Analysis: Impact on Lipophilicity vs. 4-(3-Methoxypropoxy)benzoic acid

The predicted octanol-water partition coefficient (XLogP3) for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is 1.8 [1]. This indicates lower lipophilicity compared to its regioisomer, 4-(3-Methoxypropoxy)benzoic acid, which has a computed XLogP3 of 2.4 [2]. The presence of an additional methoxy group in the target compound increases polarity, which can be a key differentiator for applications requiring specific solubility or membrane permeability characteristics.

Lipophilicity Drug design Physicochemical property prediction

Hydrogen Bonding Capacity: H-Bond Acceptor Count vs. 4-Methoxybenzoic Acid

The target compound possesses five hydrogen bond acceptor atoms [1], a significant increase from the three acceptors found in the simpler analog 4-methoxybenzoic acid (calculated based on its structure: two oxygen atoms on the carboxyl group and one on the methoxy group) [2]. This quantitative difference in H-bond acceptors directly influences the compound's capacity for intermolecular interactions, affecting solubility in polar solvents and its ability to form specific non-covalent bonds with biological targets or co-crystal formers.

Drug-receptor interactions Solubility Molecular descriptors

Polar Surface Area (PSA): Impact on Membrane Permeability vs. 4-(3-Methoxypropoxy)benzoic acid

The topological polar surface area (TPSA) for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is 65.0 Ų . This is notably higher than the 55.8 Ų calculated for the regioisomeric analog 4-(3-Methoxypropoxy)benzoic acid [1]. The difference arises from the additional methoxy group on the target compound, which increases the overall polar surface area.

Membrane permeability ADME Drug-likeness

Synthetic Utility: Documented Role in Renin Inhibitor Synthesis

While many benzoic acid derivatives are commercially available, the specific substitution pattern of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is essential for its documented role as a direct precursor to the advanced intermediate (2a) in the synthesis of the antihypertensive drug Aliskiren [1]. The literature describes a multi-step process converting this benzoic acid derivative into (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide (2a) with an overall yield of approximately 33% and high stereoselectivity (up to 13.6:1 E/Z ratio) [1]. This validated synthetic pathway provides a quantifiable performance metric that generic analogs cannot claim without significant re-optimization.

Organic synthesis Pharmaceutical intermediates Aliskiren production

4-Methoxy-3-(3-methoxypropoxy)benzoic acid (CAS 895240-50-3): Application Scenarios Based on Quantitative Evidence


Validated Starting Material for Aliskiren and Renin Inhibitor Analogs

This compound is the optimal procurement choice for synthetic groups aiming to replicate or build upon published routes to the antihypertensive drug Aliskiren. Its specific substitution pattern is a requirement for the established synthetic sequence that yields the advanced intermediate (2a) with an overall yield of approximately 33% and high E/Z selectivity (up to 13.6:1) [1]. Use of generic or alternative benzoic acid derivatives would necessitate extensive re-optimization of the entire synthetic pathway, introducing significant project risk and delays.

Fragment-Based Drug Discovery (FBDD) for Protease Targets

Given its moderate lipophilicity (XLogP3 = 1.8 [1]), relatively high polar surface area (TPSA = 65.0 Ų ), and five hydrogen bond acceptor atoms [1], this fragment is well-suited for the design of inhibitors targeting proteases like renin, where optimal binding often requires a balance of hydrophobic and polar interactions. Compared to the more lipophilic regioisomer 4-(3-methoxypropoxy)benzoic acid (XLogP3 = 2.4) [2], this compound offers a differentiated physicochemical profile that can be exploited to improve ligand efficiency and solubility in early-stage drug discovery programs.

Development of Novel Direct Renin Inhibitors (DRIs)

The compound is a substructure of several potent renin inhibitors documented in the literature and structural biology databases (e.g., PDB ID: 4RZ1, 4RYC) [1]. Its procurement is justified for research groups focused on developing next-generation direct renin inhibitors for hypertension or related cardiovascular diseases. The quantitative differences in LogP and TPSA relative to simpler analogs are critical for fine-tuning ADME properties and minimizing off-target effects in this highly competitive therapeutic area.

Physicochemical Reference Standard for Benzoic Acid Derivatives

With well-defined computed properties including a molecular weight of 240.25 g/mol [1], XLogP3 of 1.8 [1], and TPSA of 65.0 Ų , this compound serves as an excellent reference standard for calibrating in silico models or experimental methods (e.g., HPLC logD determination) for this class of molecules. Its specific properties bridge the gap between simpler benzoic acids and more complex drug-like molecules, making it a valuable tool for method development and validation in analytical chemistry and computational ADME laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.